1-甲基-2-苯基-1H-咪唑-5-甲醛

描述

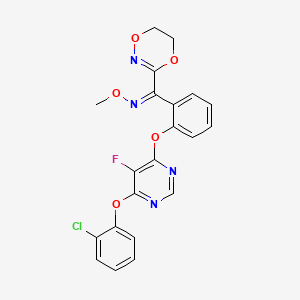

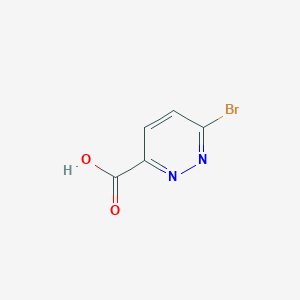

1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde (MPC) is a heterocyclic aldehyde compound derived from the amino acid tryptophan. It is a yellow-colored solid and is used in a variety of synthetic chemistry applications. MPC is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, fragrances, and other organic compounds. It is also used in the synthesis of amino acids, peptides, and other molecules.

科学研究应用

Antimicrobial Potential

Imidazole derivatives have been shown to possess significant antimicrobial properties. Compounds structurally similar to “1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde” demonstrated good antimicrobial potential in various studies .

Antioxidant Activity

These compounds have also been evaluated for their antioxidant potential. They have shown promising scavenging potential, which is an important property for combating oxidative stress in biological systems .

Antiprotozoal Activity

Imidazole-based compounds have been designed and synthesized with structural similarities to known antiprotozoal agents. These have shown activities against pathogens like Trypanosoma brucei rhodesiense, Leishmania donovani, and Plasmodium falciparum .

Anti-HIV Potential

Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives, which share a heterocyclic core with imidazoles, have been performed as part of anti-HIV research .

Anticancer Applications

Imidazoles are used in medicinal chemistry for their anticancer properties. They are utilized in medications due to their ability to interfere with cancer cell proliferation .

Anti-Inflammatory Medications

Due to their chemical structure, imidazole derivatives are used in anti-inflammatory medications, helping reduce inflammation in various conditions .

Enzyme Inhibition

These compounds are known for their role as enzyme inhibitors, which is crucial in regulating biological pathways and can be leveraged for therapeutic purposes .

Synthetic Chemistry and Industry

Imidazoles find applications beyond medicine, such as in synthetic chemistry for creating biologically active molecules and in industrial processes due to their versatile properties .

作用机制

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Imidazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

It is known that imidazole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

属性

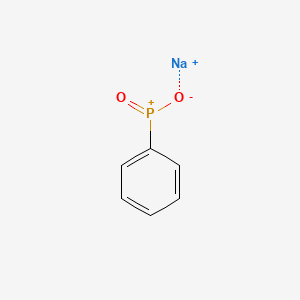

IUPAC Name |

3-methyl-2-phenylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-10(8-14)7-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBHIZCUPAVJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441364 | |

| Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94938-03-1 | |

| Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)